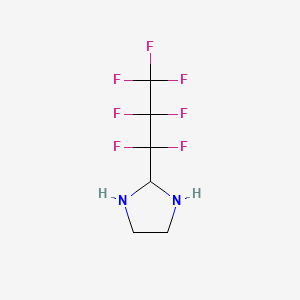
Imidazolidine, 2-heptafluoropropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazolidine, 2-heptafluoropropyl- is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is a derivative of imidazolidine, where one of the hydrogen atoms is replaced by a heptafluoropropyl group. Imidazolidines are generally colorless, polar, and basic compounds, and they belong to the broader class of aminals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Imidazolidines are traditionally synthesized through the condensation reaction of 1,2-diamines and aldehydes. The reaction typically involves heating the reactants in the presence of a catalyst. For instance, the synthesis of imidazolidine can be achieved by reacting ethylenediamine with formaldehyde
Industrial Production Methods
Industrial production of imidazolidine derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the reaction, reducing the reaction time and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
Imidazolidine, 2-heptafluoropropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinones.
Reduction: Reduction reactions can yield imidazolidines with different substituents.
Substitution: The heptafluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions include imidazolidinones, substituted imidazolidines, and other derivatives with modified functional groups. These products have diverse applications in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
Imidazolidine, 2-heptafluoropropyl- has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of imidazolidine, 2-heptafluoropropyl- involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can enhance its biological activity. Additionally, the presence of the heptafluoropropyl group can influence the compound’s lipophilicity, affecting its ability to penetrate biological membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazolidine: The parent compound without the heptafluoropropyl group.
Imidazoline: A related compound with a similar structure but different chemical properties.
Imidazole: Another related heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Uniqueness
Imidazolidine, 2-heptafluoropropyl- is unique due to the presence of the heptafluoropropyl group, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
31185-53-2 |
|---|---|
Molekularformel |
C6H7F7N2 |
Molekulargewicht |
240.12 g/mol |
IUPAC-Name |
2-(1,1,2,2,3,3,3-heptafluoropropyl)imidazolidine |
InChI |
InChI=1S/C6H7F7N2/c7-4(8,3-14-1-2-15-3)5(9,10)6(11,12)13/h3,14-15H,1-2H2 |
InChI-Schlüssel |
GBFSEHYWHMNICI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(N1)C(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



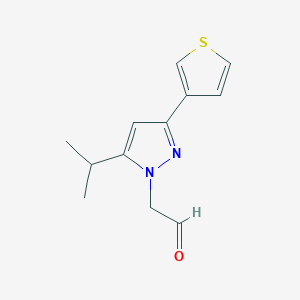
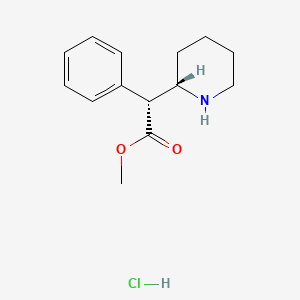
![N-[(1S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid](/img/structure/B13426508.png)
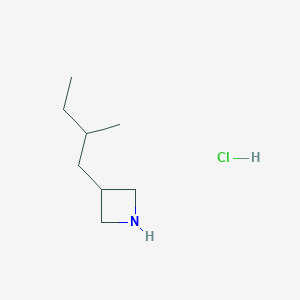
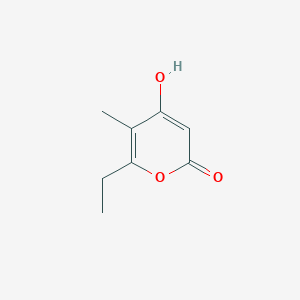
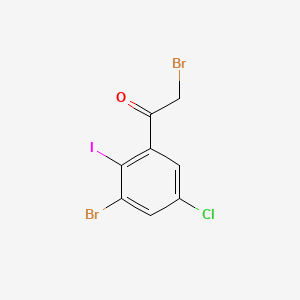
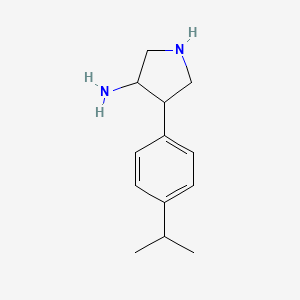
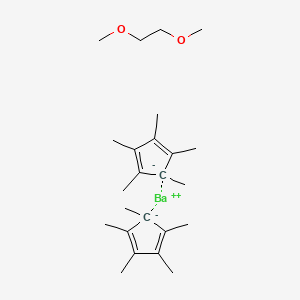

![4-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B13426569.png)
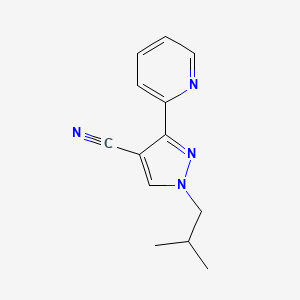
![({1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B13426583.png)
![2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B13426584.png)
